Cyclophosphamide

Catalog No.
S524737
CAS No.
6055-19-2
M.F
C7H15Cl2N2O2P
M. Wt
261.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclophosphamide

CAS Number

6055-19-2

Product Name

Cyclophosphamide

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

CMSMOCZEIVJLDB-UHFFFAOYSA-N

SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
Soluble. 1-5 g/100 mL at 23 °C
1 in 25 parts water
1 in 1 parts alcohol
Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone
Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide.
In water, 40,000 ppm @ 20 °C
1.51e+01 g/L
Solubility in water, g/l at 20 °C: 40 (moderate)

Synonyms

(+,-)-2-(bis(2-Chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide Monohydrate, B 518, B-518, B518, Cyclophosphamide, Cyclophosphamide Anhydrous, Cyclophosphamide Monohydrate, Cyclophosphamide, (R)-Isomer, Cyclophosphamide, (S)-Isomer, Cyclophosphane, Cytophosphan, Cytophosphane, Cytoxan, Endoxan, Neosar, NSC 26271, NSC-26271, NSC26271, Procytox, Sendoxan

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Understanding Mechanisms of Action in Cancer Treatment

Cyclophosphamide is classified as an alkylating agent, a type of chemotherapy drug that disrupts cancer cell growth. Research continues to explore the precise mechanisms by which cyclophosphamide exerts its anti-tumor effects. Studies investigate how cyclophosphamide interacts with DNA, leading to cell cycle arrest and ultimately cell death []. Additionally, research explores how cyclophosphamide can suppress tumor growth by affecting the tumor microenvironment [].

Development of New Treatment Strategies

Due to its established effectiveness and well-understood toxicity profile, cyclophosphamide is often used as a benchmark drug in clinical trials for new cancer therapies. Researchers compare the efficacy and safety of new drugs against cyclophosphamide to determine their potential for clinical use [].

Investigating Applications in Autoimmunity

Beyond cancer, cyclophosphamide's immunosuppressive properties make it a valuable tool for researchers studying autoimmune diseases. Studies investigate the effectiveness of cyclophosphamide in managing various autoimmune conditions, such as severe cases of rheumatoid arthritis and lupus [].

Cyclophosphamide is a synthetic compound classified as an alkylating agent, primarily used in the treatment of various cancers, including breast cancer, lymphoma, and leukemia. Its chemical formula is C₇H₁₅Cl₂N₂O₂P, and it appears as a fine white crystalline powder that is odorless with a slightly bitter taste . Cyclophosphamide acts by adding alkyl groups to DNA, which leads to cross-linking of DNA strands and ultimately inhibits cell division and induces apoptosis in rapidly dividing cells . Approved for medical use in the United States in 1959, it is included on the World Health Organization's List of Essential Medicines due to its significance in cancer treatment .

  • Cancer treatment: Cyclophosphamide's primary function in cancer therapy is to alkylate (add alkyl groups) to DNA bases in rapidly dividing cancer cells []. This alkylation disrupts DNA replication and causes cell death.
  • Immunosuppression: Cyclophosphamide suppresses the immune system by depleting lymphocytes (white blood cells) and inhibiting their proliferation []. This immunosuppressive effect is valuable in managing autoimmune diseases where the immune system attacks healthy tissues.
  • Toxicity

    Cyclophosphamide is a potent drug with several potential side effects, including bone marrow suppression (reduced blood cell production), nausea, vomiting, hair loss (alopecia), and increased risk of bladder cancer [, ]. Careful monitoring and dose adjustments are crucial to minimize these risks.

  • Flammability

    Cyclophosphamide is not flammable [].

  • Reactivity

    Cyclophosphamide can degrade in moist environments and should be handled with care to avoid exposure to moisture [].

The mechanism of action of cyclophosphamide involves its metabolism into active metabolites, primarily phosphoramide mustard and acrolein. Upon administration, cyclophosphamide is converted by hepatic enzymes, specifically cytochrome P450 isoforms, into hydroxycyclophosphamide, which then transforms into aldophosphamide. Aldophosphamide can further decompose into phosphoramide mustard and acrolein . The phosphoramide mustard is responsible for forming irreversible cross-links between guanine bases in DNA at the N-7 position, disrupting DNA replication and transcription processes .

Key Reactions

  • Cyclophosphamide → Hydroxycyclophosphamide (via cytochrome P450 enzymes)
  • Hydroxycyclophosphamide → Aldophosphamide
  • Aldophosphamide → Phosphoramide mustard + Acrolein

These reactions highlight the transformation of cyclophosphamide into its active forms that exert cytotoxic effects on cancer cells.

Cyclophosphamide exhibits significant biological activity as an antineoplastic agent. It functions by disrupting the normal processes of DNA replication and transcription through its alkylating properties. This disruption leads to cell death, particularly in rapidly dividing cells such as cancerous tissues. Additionally, cyclophosphamide has immunomodulatory effects that can enhance adaptive immune responses, making it useful not only in oncology but also in treating autoimmune diseases like multiple sclerosis .

Side Effects

While effective, cyclophosphamide can cause severe side effects including:

  • Hemorrhagic cystitis
  • Bone marrow suppression (leading to leukopenia and thrombocytopenia)
  • Gastrointestinal disturbances
  • Infertility and potential long-term risks of secondary malignancies .

Cyclophosphamide is synthesized through a multi-step process involving the reaction of nitrogen mustards with phosphorodichloridate. The synthesis typically includes:

  • Formation of the nitrogen mustard: Reaction of a primary amine with an alkyl halide.
  • Phosphorylation: The nitrogen mustard is treated with phosphorodichloridate to introduce the phosphorous component.
  • Cyclization: The resulting compound undergoes cyclization to form cyclophosphamide.

This synthetic pathway allows for the production of cyclophosphamide in a controlled manner suitable for pharmaceutical applications .

Cyclophosphamide is primarily used in the treatment of various cancers due to its potent cytotoxic effects. Its applications include:

  • Treatment of hematological malignancies (e.g., lymphomas and leukemias)
  • Adjuvant therapy for solid tumors (e.g., breast cancer)
  • Management of autoimmune conditions (e.g., systemic lupus erythematosus) due to its immunosuppressive properties .

Additionally, it is often used in combination with other chemotherapy agents to enhance therapeutic efficacy.

Cyclophosphamide's efficacy can be influenced by various drug interactions. For instance:

  • Co-administration with drugs like phenobarbital may enhance the metabolism of cyclophosphamide, potentially leading to increased clearance and reduced efficacy.
  • It may increase neurotoxic effects when combined with certain medications such as Alimemazine .

Monitoring interactions is crucial for optimizing treatment regimens involving cyclophosphamide.

Cyclophosphamide belongs to a class of compounds known as nitrogen mustards and alkylating agents. Here are some similar compounds:

Compound NameChemical StructureUnique Features
IfosfamideC₈H₁₄Cl₂N₂O₃PA derivative of cyclophosphamide with less toxicity; used mainly for soft tissue sarcomas.
MelphalanC₁₁H₁₁Cl₂NPrimarily used for multiple myeloma; less cross-reactivity with normal tissues compared to cyclophosphamide.
BusulfanC₁₄H₁₄O₄SUsed mainly for conditioning before stem cell transplants; has a different mechanism involving DNA cross-linking but less cellular specificity.

Uniqueness of Cyclophosphamide
Cyclophosphamide stands out due to its dual role as both an antineoplastic agent and an immunosuppressive drug. Its ability to be metabolized into different active forms allows for targeted therapeutic applications while also presenting significant side effects that necessitate careful management during treatment.

Physical Description

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.
White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline]
Solid
FINE WHITE CRYSTALLINE POWDER.

Color/Form

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION
Crystalline solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.0248201 g/mol

Monoisotopic Mass

260.0248201 g/mol

Boiling Point

336 °C

Flash Point

113 °C c.c.

Heavy Atom Count

14

Taste

Slightly bitter

Density

1.48 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits highly toxic fumes of /phosphorus oxides, nitrogen oxides, & hydrogen chloride/.
The rate constant for decomp of cyclophosphamide when constituted with benzyl alcohol-preserved bacteriostatic water for injection is significantly higher than with sterile water for injection. It was suggested that benzyl alcohol may catalyze somewhat the decomp of cyclophosphamide the rate of decomp is independent of pH over the range of 2-10.

Melting Point

106 to 113 °F (NTP, 1992)
48-49
49.5-53 °C
41 - 45 °C
49.5 - 53 °C

UNII

8N3DW7272P
6UXW23996M

Related CAS

6055-19-2 (monohydrate)
50-18-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H350 (99.02%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cyclophosphamide is indicated for the treatment of malignant lymphomas, multiple myeloma, leukemias, mycosis fungoides (advanced disease), neuroblastoma (disseminated disease), adenocarcinoma of the ovary, retinoblastoma, and carcinoma of the breast. It is also indicated for the treatment of biopsy-proven minimal change nephrotic syndrome in pediatric patients.
Treatment of all malignant neoplasms
Treatment of malignant diseases

Livertox Summary

Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Therapeutic Uses

Alkylating Agents; Antineoplastic Agents, Alkylating; Antirheumatic Agents; Carcinogens; Immunosuppressive Agents; Mutagens; Teratogens
MEDICATION (VET): ... CYTOTOXIC AGENT FOR CARCINOMA, LEUKOSIS, ADENOMA, FIBROMA, & MIXED MAMMARY TUMORS OF DOGS ... MYCOTIC DERMATITIS ... OF SHEEP & TRYPANOSOMIASIS ... OF CATTLE ... ALSO ... CYTOTOXIC ... & IMMUNOSUPPRESSIVE IN RATS ... AGAINST EXPTL ALLERGIC ENCEPHALOMYELITIS.
The clinical spectrum of activity for cyclophosphamide is very broad. It is an essential component of many effective drug combinations for non-Hodgkin's lymphomas. Complete remissions & presumed cures have been reported when cyclophosphamide was given as a single agent for Burkitt's lymphoma. It is frequently used in combination with methotrexate (or doxorubicin) & fluorouracil as adjuvant therapy after surgery for carcinoma of the breast. Notable advantages of this drug are the availability of the oral route of admin & the possibility of giving fractionated doses over prolonged periods. For these reasons it possesses a versatility of action that allows an intermediate range of use, between that of the highly reactive iv mechlorethamine & that of oral chlorambucil. Beneficial results have been obtained in multiple myeloma; chronic lymphocytic leukemia; carcinomas of the lung, breast, cervix, & ovary; & neuroblastoma, retinoblastoma, & other neoplasms of childhood. Because of its potent immunosuppressive properties, cyclophosphamide has received considerable attention for the control of organ refection after transplantation & in nonneoplastic disorders associated with altered immune reactivity, including Wegener's granulomatosis, rheumatoid arthritis, & the nephrotic syndrome in children.
Furosemide may improve, renal blood flow, decrease resorption of sodium and chloride, and increase free water excretion. The initial dose of furosemide is 2 mg/kg, IV. This dosage can be doubled or tripled if urine output does not increase within 1 hr. However, if there is no response to 6 mg/kg, another approach should be tried. If effective, furosemide can be given parenterally at 2 mg/kg, tid., to maintain a diuresis.
For more Therapeutic Uses (Complete) data for CYCLOPHOSPHAMIDE (30 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.
The chemotherapeutic alkylating agents have in common the property of becoming strong electrophiles through the formation of carbonium ion intermediates or of transition complexes with the target molecules. These reactions result in the formation of covalent linkages by alkylation of various nucleophilic moieties such as phosphate, amino, sulfhydryl, hydroxyl, carboxyl, & imidazole groups. The chemotherapeutic & cytotoxic effects are directly related to the alkylation of DNA. The 7 nitrogen atom of guanine is particularly susceptible to the formation of a covalent bond with bifunctional alkylating agents & may well represent the key target that determines their biological effects. It must be appreciated, however, that other atoms in the purine & pyrimidine bases of DNA- particularly, the 1 & 3 nitrogens of adenine, the 3 nitrogen of cytosine, & the 6 oxygen of guanine- also may be alkylated, as will be the phosphate atoms of the DNA chains & amino & sulfhydryl groups of proteins. /Alkylating agents/
Cyclophosphamide can be used to cause immunologically mediated regression of the immunogenic, cyclophosphamide-resistant L5178Y lymphoma in syngeneic and semisyngeneic mice (B6D2F1 (C57BL/6 x DBA/2) females). In order to cause tumor regression it was necessary to give cyclophosphamide (125-200 mg/kg of body wt, iv shortly before or shortly after tumor implantation. Regardless of whether cyclophosphamide was given before or after tumor implantation, tumor regression was associated with the presence in the spleen of an incr number of Lyt-2+ T-cells capable of passively transferring immunity to tumor bearing recipients. This augmented level of immunity was sustained throughout the period of tumor regression. In contrast, a lower level of concomitant immunity generated by control tumor bearers decayed after day 12 of tumor growth. Because the therapeutic effect of cyclophosphamide could be inhibited by passive transfer of L3T4+ T-cells from normal donor mice it is apparent that the therapeutic effect of cyclophosphamide is based on its ability to preferentially destroy L3T4+ suppressor T-cells. These putative precursor suppressor T-cells were regenerated 4 days after being destroyed by cyclophosphamide.
These studies enable the pattern of emesis and nausea for 3 days following high-dose cyclophosphamide to be described and give some insight into the mechanisms of emesis which may be operating. Nausea and vomiting induced by cyclophosphamide-based chemotherapy has long latency of onset (8-13 hr) and continues for at least 3 days. These findings are of particular importance as many of these patients receive chemotherapy as outpatients and emphasize the need for appropriate anti-emetic prophylaxis for patients at home. Ondansetron was extremely effective over this time in the control of emesis and nausea. These results suggest that high-dose cyclophosphamide-induced emesis over days 1-3 is largely mediated via 5-hydroxytryptamine (5-HT) and 5-HT3 receptors.
The most likely mechanism by which cyclophosphamide augments immune responses relates to preferential elimination of suppressor and relative sparing of effector and helper cells. Thus, precursors and mature murine suppressor cells are very sensitive to cyclophosphamide whereas the mature effector cells are relatively insensitive ... . Cyclophosphamide induced immunological regression of murine leukemia is reversed by the infusion of normal spleen cells as a source of precursors of suppressor cells ... . Memory and helper T cells are relatively resistant to the cytotoxic effect of cyclophosphamide ... . NK activity against YAC lymphoma targets by non T and non B cells is depressed by cyclophosphamide ... .

Vapor Pressure

0.0000445 [mmHg]
Vapor pressure, Pa at 25 °C: 0.006 (calculated)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

6055-19-2

Absorption Distribution and Excretion

After oral administration, peak concentrations occur at one hour.
Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration.
30-50 L
Total body clearance = 63 ± 7.6 L/kg.
Cyclophosphamide is well absorbed orally.
PLACENTAL TRANSFER OF (14)CARBON-CYCLOPHOSPHAMIDE HAS BEEN DEMONSTRATED IN MICE; AND A POSITIVE CORRELATION BETWEEN THE ALKYLATION OF EMBRYONIC DNA AND PRODUCTION OF CONGENITAL ABNORMALITIES IN MICE HAS BEEN REPORTED. A SIMILAR CORRELATION HAS BEEN FOUND FOR NUCLEAR-DNA-DEPENDENT RNA POLYMERASES IN RAT EMBRYOS. IN MOST SPECIES, CYCLOSPHSPHAMIDE IS RAPIDLY ABSORBED, METABOLIZED AND EXCRETED. IN RATS, THE SPECIFIC ACTIVITY IN TISSUES IS HIGHEST WITHIN 20-30 MIN FOLLOWING IP INJECTION; UP TO 75% OF THE RADIOACTIVITY IS EXCRETED WITHIN 5-8 HR. /MONOHYDRATE/
AFTER ITS IV INJECTION, THE DRUG IS RAPIDLY ABSORBED FROM THE BLOOD. IN PATIENTS RECEIVING 6.7-80 MG/KG BODY WT PER DAY OF RING LABELLED CYCLOPHOSPHAMIDE, RADIOACTIVITY WAS DISTRIBUTED RAPIDLY TO ALL TISSUES: ITS HALF LIFE IN THE PLASMA WAS 6.5 HOURS. NO RADIOACTIVITY WAS FOUND IN THE EXPIRED AIR OR FECES. RECOVERY OF RADIOACTIVITY IN URINE HAS BEEN REPORTED TO BE BETWEEN 50-68%, MAINLY IN THE FORM OF CARBOXYPHOSPHAMIDE AND PHOSPHORAMIDE MUSTARD; 10-40% OF THE DRUG WAS EXCRETED UNCHANGED; AND 56% OF THE REACTIVE METABOLITES WERE BOUND TO PLASMA PROTEINS. /MONOHYDRATE/
In a cross sectional study, the urine of 20 hospital workers occupationally exposed to cyclophosphamide and 21 unexposed controls was monitored for excretion of cyclophosphamide. During the week in which samples were collected, most of the workers handled cyclophosphamide fewer than 5 times and the amount handled each time ranged from 100-1000 mg (mean + or - 350 mg). All workers claimed to have taken regular safety precautions; ie, at least wearing gloves during handling. The drug was identified in 5 cases (range: 0.7-2.5 ug cyclophosphamide excreted/24 hr urine). A clear relationship between cyclophosphamide handling and urinary detection was shown. 4 of 5 persons with detectable urinary cyclophosphamide had handled cyclophosphamide 10 times or more during the week.
For more Absorption, Distribution and Excretion (Complete) data for CYCLOPHOSPHAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism and activation occurs at the liver. 75% of the drug is activated by cytochrome P450 isoforms, CYP2A6, 2B6, 3A4, 3A5, 2C9, 2C18, and 2C19. The CYP2B6 isoform is the enzyme with the highest 4-hydroxylase activity. Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein. Cyclophosphamide appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration.
... /Cyclophosphamide/ is activated by the hepatic cytochrome P450 system. Cyclophosphamide is first converted to 4-hydroxycyclophosphamide, which is in a steady state with the acyclic tautomer aldophosphamide. In vitro studies with human liver microsones & cloned P450 isoenzymes have shown that cyclophosphamide is activated by the CYP2B group of P450 isoenzymes... . 4-hydroxycyclophosphamide may be oxidized further by aldehyde oxidase either in liver or in tumor tissue & perhaps by other enzymes, yielding the metabolites carboxyphosphamide & 4-ketocyclophsphamide, neither of which possesses significant biological activity. It appears that hepatic damage is minimized by theses secondary reactions, whereas significantl amoutns of the active metabolies, such as 4-hydroxycyclophosphamide & its tautomer, aldophosphamed, are transported to the target sites by the circulatory system. In tumor cells, the aldophosphamide cleaves spontaneously, generating stoichiometric amounts of phosphoramide mustard & acrolein. The former is believed to be responsible for antitumor effects. The latter cmpd may be responsible for the hemorrhagic cystitis seen during therapy with cyclophosphamide. Cystitis can be reduced in intensity or prevented by the pareneteral admin of mesna, a sulfhydryl cmpd that reacts readily with acrolein in the acid environment of the urinary tract. ... Urinary & fecal recovery of unchanged cyclophosphamide is minimal after iv admin. Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.
SHEEP WERE ORALLY DOSED WITH CYCLOPHOSPHAMIDE. IN COLLECTED URINE, 2 METABOLITES WERE OBSERVED AND CHARACTERIZED AS O-(2-CARBOXYETHYL)-N,N-BIS (2-CHLOROETHYL)PHOSPHORODIAMIDATE & 2-(BIS (2-CHLOROETHYL)AMINO)TETRAHYDRO-2H-1,3,2-OXAZOPHOSPHORINE 2,4-DIOXIDE (4-KETOCYCLOPHOSPHAMIDE).
A REACTIVE METABOLITE, N,N-BIS-(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID, WHICH POSSESSES POTENT ALKYLATING & CYTOTOXIC PROPERTIES, HAS RECENTLY BEEN ISOLATED FROM THE OXYGENATION PRODUCTS OF CYCLOPHOSPHAMIDE AND MOUSE LIVER MICROCHROMOSOMES.
Cyclophosphamide is well absorbed orally, and peak plasma levels appear about one hour after oral use. It is also administered intravenously. This drug is metabolized in the liver to the cytotoxic metabolite, 4-hydroxycyclophosphamide, which is in equilibrium with the acyclic tautomer, aldophosphamide. Although the major fraction of these metabolites is oxidized further to inactive products, some aldophosphamide is converted to phophoramidemustard, which alkylates DNA, and to acrolein.
For more Metabolism/Metabolites (Complete) data for CYCLOPHOSPHAMIDE (8 total), please visit the HSDB record page.
Metabolism and activation occurs at the liver. 75% of the drug is activated by cytochrome P450 isoforms, CYP2A6, 2B6, 3A4, 3A5, 2C9, 2C18, and 2C19. The CYP2B6 isoform is the enzyme with the highest 4-hydroxylase activity. Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein. Cyclophosphamide appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration. Route of Elimination: Cyclophosphamide is eliminated primarily in the form of metabolites. 10-20% is excreted unchanged in the urine and 4% is excreted in the bile following IV administration. Half Life: 3-12 hours

Associated Chemicals

Cyclophosphamide monohydrate;6055-19-2

Wikipedia

Cyclophosphamide
Quinethazone

Drug Warnings

Appropriate caution is advised when the drug is considered for use in ... /nonneoplastic/ conditions, not only because of its acute toxic effects but also because of its high potential for inducing sterility, teratogenic effects, & leukemia. ... Administration of the drug should be interrupted at the first indication of dysuria or hematuria. The syndrome of inappropriate secretion of antidiuretic hormone (ADH) has been observed in patients receiving cyclophosphamide, usually at doses higher than 50 mg/kg. It is important to be aware of the possibility of water intoxication, since these patients are usually vigorously hydrated.
POTENTIAL ADVERSE EFFECTS ON FETUS: Various fetal malformations, especially skeletal defects and dysmorphic features, but other chemotherapeutic agents given concurrently. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: Transient neutropenia from cyclophosphamide with prednisone and vincristine. Potential mutagenicity, carcinogenicity, adverse effects on fetus. FDA Category: D (D = There is evidence of human fetal risk, but the potential benefits from use in pregnant women may be acceptable despite the potential risks (e.g., if the drug is needed in a life-threatening situation or for a serious disease for which safer drugs cannot be used or are ineffective.)) /from Table II/
Drugs that are Contraindicated during Breast-Feeding: Cyclophosphamide: Possible immune suppression; unknown effect on growth or association with carcinogenesis; neutropenia. /from Table 1./
THE DRUG IS MOST TOXIC TO THE HUMAN FETUS DURING 1ST 3 MO & CONGENITAL ABNORMALITIES HAVE BEEN DETECTED AFTER IV INJECTION OF LARGE DOSES TO PREGNANT WOMEN DURING THIS PERIOD OF PREGNANCY. /MONOHYDRATE/
For more Drug Warnings (Complete) data for CYCLOPHOSPHAMIDE (27 total), please visit the HSDB record page.

Biological Half Life

3-12 hours
Maximal concns in plasma are achieved 1 hr after oral admin, & the half-life in plasma is about 7 hr.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Cyclophosphamide can be prepared by treating N,N-bis(B-chloroethyl)-phosphamide dichloride with propanolamine in the presence of trimethylamine and dioxane.
Prepn: H. Arnold et al., Naturwiss 45, 64 (1957); eidem, Nature 181, 931 (1958); H. Arnold, F. Bourseaux, Angew Chem. 70, 539 (1958).

Analytic Laboratory Methods

SAMPLE MATRIX: IN FORMULATIONS. ASSAY PROCEDURES: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ULTRA-VIOLET DETECTION; KENSLER TT ET AL; J PHARM SCI 68: 172 (1979). GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION; US PHARMACOPEIAL CONVENTION, INC. THE US PHARMACOPEIA, 15TH ED, ROCKVILLE, MD, PAGES 189-190. /FROM TABLE/
Method 3640A Gel Permeation Chromatography (GPC) Cleanup Procedure. Gel permeation chromatography with high performance liquid chromatography. No detection limit reported.
Estimation of nitrogen, phosphorus, or chloride content; colorimetric analysis, based on the intensity of a cobalt thiocyanate-cyclophosphamide complex or by use of 4-(4'-nitrobenzyl)pyridine after hydrolysis; titrimetric analysis, after precipitation of the digested material by quinoline and citric-molybdic acid solution; and infrared spectrometry (the method with the most specificity). Also gas-liquid chromatography and mass spectrometry.

Clinical Laboratory Methods

SAMPLE MATRIX: BLOOD AND URINE. ASSAY PROCEDURE: GAS CHROMATOGRAPHY WITH NITROGEN PHOSPHORUS DETECTION; WHITING B ET AL, BR J CLIN PHARMACOL 6: 373 (1978). THIN-LAYER CHROMATOGRAPHY WITH SCINTILLATION SPECTROMETRY; WAGNER T ET AL; CANCER RES 37: 2592 (1977).

Storage Conditions

Cyclophosphamide should be preserved in tight containers, at a temperature between 2 & 32 °C.
Protect from light.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

PRIOR TREATMENT WITH ALLOPURINOL SIGNIFICANTLY PROLONGS /THE HALF-LIFE OF CYCLOPHOSPHAMIDE/.
CYCLOPHOSPHAMIDE MAY ENHANCE NEUROMUSCULAR BLOCKADE PRODUCED BY SUCCINYLCHOLINE BY INHIBITING ITS METABOLISM.
THE ENZYME INHIBITOR SKF 525-A, WHICH INCREASES THE TERATOGENICITY OF CYCLOPHOSPHAMIDE, CAUSED AN INCREASE IN THE CONCN OF CYCLOPHOSPHAMIDE IN THE MOUSE EMBRYO & ALSO CAUSED A DECREASE IN METABOLITE FORMATION AFTER ADMIN OF CYCLOPHOSPHAMIDE TO PREGNANT MICE.
Cultured human osteosarcoma cell lines (OST strain and HT 1080) and specimens obtained during surgery on humans (osteosarcoma, malignant fibrous histiocytoma, rhabdomyosarcoma, epithelioid sarcoma, mesenchymal chondrosarcoma, synovial sarcoma, leiomyosarcoma, and malignant giant cell tumor) were used to study the synergistic effect of caffeine on anticancer drugs, including cyclophosphamide as its active form 4-hydroxyperoxycyclophosphamide. Cell concentrations were 10,000 per dish for the osteosarcoma strain, 50,000 per dish for the HT 1080 strain, and 100,000 to 500,000 for the fresh cells. After a 1 hour exposure of the cells to the anticancer agent, caffeine was added to the top layer for the subsequent 10 day to 3 week combined exposure. Treatment with 3.0 ug/ml (1/10 of the usual peak plasma concentration) cyclophosphamide alone showed colony inhibition of 14.2% in the OST strain and 8.5% in the HT 1080 strain. Addition of 0.2 mM caffeine showed synergism, 27.8% and 56.2% inhibition, respectively. When 2 mM caffeine was used with cyclophosphamide, colony inhibition was 57.1% in the OST strain. At a cyclophosphamide concentration of 0.3 ug/ml and either 0.2 or 2 mM caffeine, synergism still was observed. Using fresh human tumor specimens with cyclophosphamide alone (3.0 ug/ml) 4 of 18 specimens showed positive sensitivity. With 2 mM caffeine exposure in combination, 8 of 18 specimens (44.4%) showed a significant synergistic effect; of these, 7 showed positive sensitivity. An additive effect was observed in one specimen and a subadditive effect in 3 specimens. Continuous exposure to 0.2 mM caffeine in combination resulted in significant synergism in specimens. For comparison, caffeine alone at 0.2 mM produced colony inhibition of 9.2% (OST strain) and 12.5% (HT 10890 strain) in the cultured cells; at 2.0 mM, 15.0% (OST strain) and 100.0% (HT 1080 strain). In fresh sarcoma specimens, caffeine alone at 2 mM produced inhibition of 0.0% to 48.2% (mean, 19.1%) and there was no case with positive sensitivity.
For more Interactions (Complete) data for CYCLOPHOSPHAMIDE (29 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN KEEPS FOR A FEW HR @ ROOM TEMP, BUT HYDROLYSIS OCCURS ABOVE 30 °C, REMOVES CHLORINE ATOMS; DARKENS ON EXPOSURE TO LIGHT /MONOHYDRATE/
SENSITIVE TO OXIDATION, MOISTURE ... /MONOHYDRATE/
Constitute solns should be used within 24 hr if stored at room temp or within 6 days if stored under refrigeration. When constituted with sterile water for injection or paraben-preserved bacteriostatic water for injection to a concn of 21 mg/ml, <1.5% cyclophosphamide decomposition will occur within 8 hr at 24-27 °C & within 6 days at 5 °C.

Dates

Modify: 2023-09-12

Explore Compound Types